![molecular formula C25H24N2O5 B2561824 (E)-3-(苯并[d][1,3]二氧杂环戊烯-5-基)-N-((1-(苯并呋喃-2-羰基)哌啶-4-基)甲基)丙烯酰胺 CAS No. 1235682-69-5](/img/structure/B2561824.png)
(E)-3-(苯并[d][1,3]二氧杂环戊烯-5-基)-N-((1-(苯并呋喃-2-羰基)哌啶-4-基)甲基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 含不同数量磺酰基的A1-A2型共聚物展现出广阔的应用前景。 值得注意的是,所得聚合物,PBDTTS-1SO,在可见光照射下表现出高光催化活性,超越了其他报道的聚合物光催化剂 .
- 另一条研究途径涉及设计和合成TADF发射体。 例如,使用5H-苯并[d]苯并[4,5]咪唑并[1,2-a]咪唑作为稠合刚性电子给体,并使用苯腈融合的三嗪单元作为电子受体,开发了一种名为BzITz的供体-π-受体型TADF发射体 .
光催化和氢气演化
热活化延迟荧光 (TADF)
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide, with a molecular formula of C₁₅H₁₇N₁O₃, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including anticancer properties, receptor interactions, and other pharmacological effects supported by recent research findings.
Chemical Structure
The compound's structure is characterized by a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various biological activities. The IUPAC name reflects its complex arrangement of functional groups that may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7. The IC₅₀ values for these compounds ranged from 25 to 50 μM, indicating moderate cytotoxicity against these cells .
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Compound 1 | MCF-7 | 25.72 ± 3.95 |
Compound 2 | U87 | 45.2 ± 13.0 |
Receptor Interaction
Compounds with similar structures have shown selective activity towards dopamine receptors, particularly the D3 receptor. For example:
- Dopamine Receptor Agonism : A related compound demonstrated EC₅₀ values in the nanomolar range for D3 receptor activation while showing minimal activity at D2 receptors. This selectivity suggests potential applications in treating disorders like schizophrenia or Parkinson's disease .
Compound ID | D3R Agonist EC₅₀ (nM) | D2R Agonist EC₅₀ (nM) |
---|---|---|
1 | 710 ± 150 | Inactive |
2 | 278 ± 62 | Inactive |
Study on Anticancer Efficacy
A study conducted on tumor-bearing mice treated with a similar compound showed significant suppression of tumor growth compared to control groups. The treatment resulted in reduced tumor size and increased survival rates among the subjects .
Neuropharmacological Effects
Research has also focused on the neuropharmacological effects of compounds with the benzo[d][1,3]dioxole scaffold. These studies suggest that such compounds may exhibit neuroprotective properties and could be beneficial in treating neurodegenerative diseases due to their interaction with dopamine receptors .
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-24(8-6-17-5-7-21-22(13-17)31-16-30-21)26-15-18-9-11-27(12-10-18)25(29)23-14-19-3-1-2-4-20(19)32-23/h1-8,13-14,18H,9-12,15-16H2,(H,26,28)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSZBJBSGMMIL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。